

In-Depth Technical Guide: Antifungal Agent 77 (CAS No. 2863678-89-9)

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Compound of Interest

Compound Name: Antifungal agent 77

Cat. No.: B12372746

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Introduction

Antifungal agent 77, also identified as compound 13h in the primary literature, is a novel benzamide derivative incorporating a 1,2,4-oxadiazole-linked pyrazole moiety.^[1] This compound has demonstrated significant potential as a lead structure in the development of new agricultural fungicides. Its design is based on the principle of splicing active substructures, drawing from the established efficacy of pyrazole-carboxamide fungicides. This guide provides a comprehensive overview of its chemical properties, biological activity, and toxicological profile, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties of **Antifungal Agent 77** is provided in the table below.

Property	Value
Compound Name	Antifungal agent 77 (Compound 13h)
CAS Number	2863678-89-9
Molecular Formula	C ₂₁ H ₁₈ FN ₅ O ₂
Molecular Weight	391.4 g/mol
SMILES	<chem>O=C(NC1=CC=C(F)C=C1)C2=CC=CC(C3=NO C(C4=CC(CC)=NN4C)=N3)=C2</chem>

Biological Activity

Antifungal agent 77 has been evaluated for its antifungal and insecticidal activities, as well as its acute toxicity in a vertebrate model.

Antifungal Activity

The compound exhibits potent antifungal activity against *Pyricularia oryzae*, the causative agent of rice blast disease.^[1]

Fungal Species	Assay Type	Concentration	Result
<i>Pyricularia oryzae</i>	Mycelial Growth Inhibition	50 mg/L	88.9% Inhibition

Insecticidal Activity

Preliminary bioassays have indicated that **Antifungal agent 77** possesses insecticidal properties against several lepidopteran pests.^[1]

Insect Species	Assay Type	Concentration	Result (% Mortality)
Mythimna separata	Larvicidal Assay	500 µg/mL	30%
Helicoverpa armigera	Larvicidal Assay	500 µg/mL	25%
Ostrinia nubilalis	Larvicidal Assay	500 µg/mL	40%
Spodoptera frugiperda	Larvicidal Assay	500 µg/mL	25%

Acute Toxicity

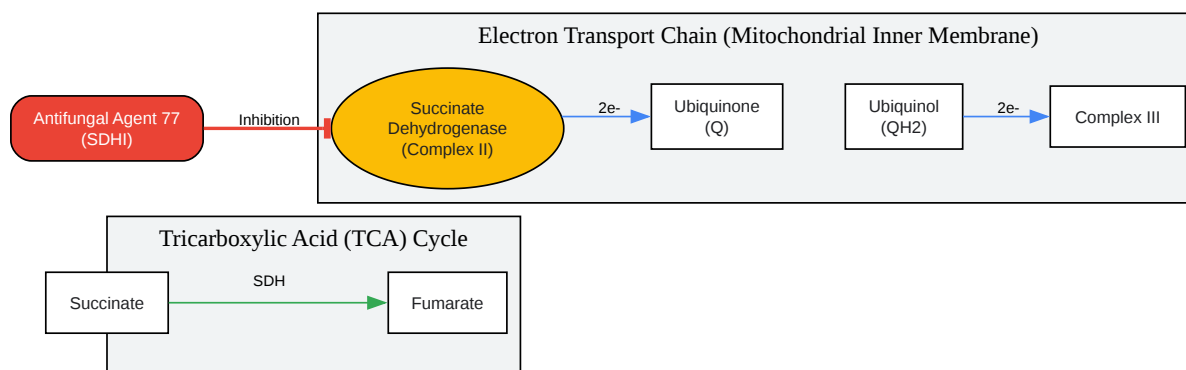
The acute toxicity of **Antifungal agent 77** was assessed using the zebrafish (*Danio rerio*) embryo model.^[1]

Test Organism	Assay Type	Metric	Value
Zebrafish (<i>Danio rerio</i>) Embryo	Acute Toxicity	LC ₅₀	2.43 mg/L

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

The chemical structure of **Antifungal agent 77**, a pyrazole-carboxamide derivative, strongly suggests that its mechanism of action involves the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation by catalyzing the oxidation of succinate to fumarate.

Inhibition of SDH disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately causing fungal cell death. This mode of action is shared by a class of fungicides known as SDHIs. The binding of SDHIs to the ubiquinone-binding (Qp) site of the SDH complex prevents the transfer of electrons from succinate to ubiquinone.



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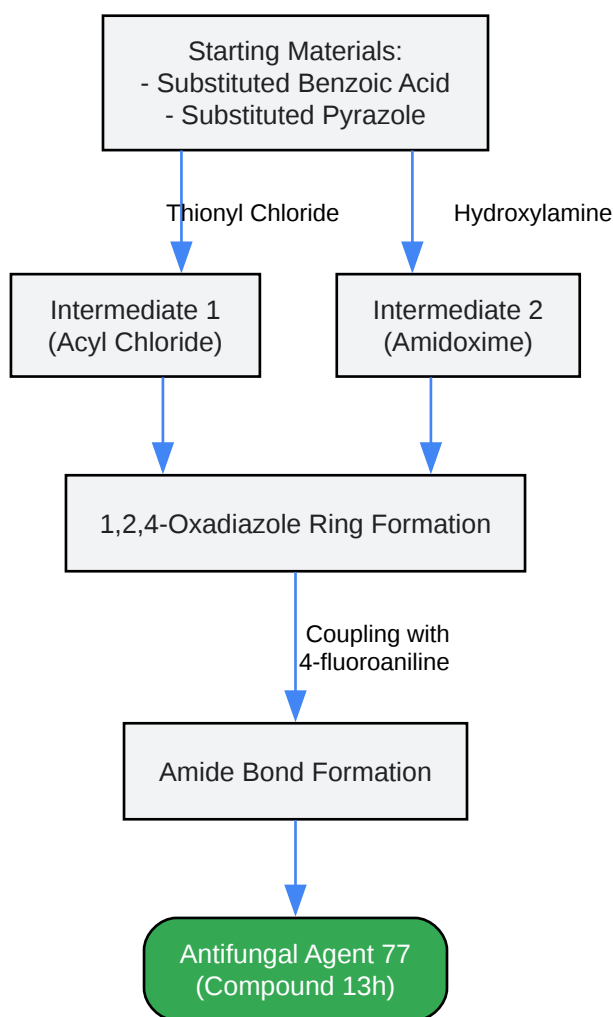
Figure 1: Proposed mechanism of action of **Antifungal Agent 77** as a Succinate Dehydrogenase Inhibitor (SDHI).

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Antifungal agent 77**.

Synthesis of Antifungal Agent 77 (Compound 13h)

The synthesis of **Antifungal agent 77** is a multi-step process. The general workflow is outlined below.



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References

- 1. pubs.acs.org [pubs.acs.org]
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